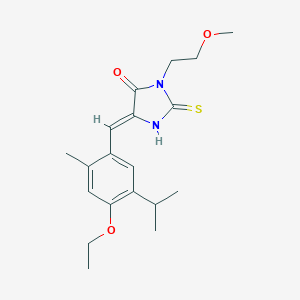
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone, also known as EIT or EIT-3MeO, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO involves the inhibition of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. The inhibition of these enzymes and proteins leads to the observed anti-inflammatory and anti-cancer effects of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO.
Biochemical and Physiological Effects:
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO in lab experiments is its ability to exhibit multiple therapeutic effects, such as anti-inflammatory and anti-cancer properties. This makes it a versatile compound for studying various diseases and disorders. However, one limitation is that the synthesis of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO is a complex process that requires expertise in organic chemistry. This may limit its availability for use in lab experiments.
Future Directions
There are several future directions for the study of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO. One direction is to further investigate its potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in treating bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO and its effects on the body.
In conclusion, 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO is a novel compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method is complex, but its versatility in exhibiting multiple therapeutic effects makes it a valuable compound for studying various diseases and disorders. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO is synthesized through a multi-step process involving the reaction of 2-methoxyethylamine with 2-mercapto-4-imidazolidinone, followed by the reaction of the resulting compound with 4-ethoxy-5-isopropyl-2-methylbenzaldehyde. The final product is obtained through recrystallization and purification. The synthesis of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-3MeO has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone |
|---|---|
Molecular Formula |
C19H26N2O3S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H26N2O3S/c1-6-24-17-9-13(4)14(10-15(17)12(2)3)11-16-18(22)21(7-8-23-5)19(25)20-16/h9-12H,6-8H2,1-5H3,(H,20,25)/b16-11- |
InChI Key |
PTWSDHBWOUCAKY-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C\2/C(=O)N(C(=S)N2)CCOC)C(C)C |
SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=S)N2)CCOC)C(C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=S)N2)CCOC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B305569.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305571.png)
![Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305572.png)
![N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305573.png)
![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)